molecular formula C12H10BNO4 B13035376 (4'-Nitro-[1,1'-biphenyl]-2-yl)boronicacid

(4'-Nitro-[1,1'-biphenyl]-2-yl)boronicacid

Cat. No.: B13035376
M. Wt: 243.02 g/mol
InChI Key: PQUOOLJXMHLQLU-UHFFFAOYSA-N
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Description

(4’-Nitro-[1,1’-biphenyl]-2-yl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. The compound has a molecular formula of C12H10BNO4 and is known for its applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-Nitro-[1,1’-biphenyl]-2-yl)boronic acid typically involves the borylation of a nitro-substituted biphenyl precursor. One common method is the Miyaura borylation reaction, which involves the reaction of an aryl halide with a diboron reagent in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of (4’-Nitro-[1,1’-biphenyl]-2-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to handle the reagents and catalysts efficiently. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4’-Nitro-[1,1’-biphenyl]-2-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include biphenyl derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (4’-Nitro-[1,1’-biphenyl]-2-yl)boronic acid primarily involves its role as a Lewis acid. The boron atom in the compound can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups. This property is exploited in Suzuki-Miyaura coupling reactions, where the boronic acid group facilitates the formation of carbon-carbon bonds through a palladium-catalyzed transmetalation process .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Biphenylboronic acid
  • 2-Nitrophenylboronic acid

Uniqueness

(4’-Nitro-[1,1’-biphenyl]-2-yl)boronic acid is unique due to the presence of both a nitro group and a boronic acid group on the biphenyl scaffold. This combination allows for versatile reactivity and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C12H10BNO4

Molecular Weight

243.02 g/mol

IUPAC Name

[2-(4-nitrophenyl)phenyl]boronic acid

InChI

InChI=1S/C12H10BNO4/c15-13(16)12-4-2-1-3-11(12)9-5-7-10(8-6-9)14(17)18/h1-8,15-16H

InChI Key

PQUOOLJXMHLQLU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])(O)O

Origin of Product

United States

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